molecular formula C20H20F3N3O3 B2958915 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1207035-24-2

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2958915
M. Wt: 407.393
InChI Key: ZITPECUUQUEOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It also contains a tetrahydroquinoline structure, which is a common motif in many biologically active compounds.


Chemical Reactions Analysis

The trifluoromethyl group is known to undergo various reactions, including trifluoromethylation of carbon-centered radical intermediates . The tetrahydroquinoline part of the molecule could also participate in various reactions, depending on the conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the trifluoromethyl group. Trifluoromethyl groups are known to increase the lipophilicity of compounds, which can affect their absorption and distribution in the body .

Scientific Research Applications

Novel Urea and Bis-Urea Derivatives: Synthesis and Biological Evaluation

A study by Perković et al. (2016) synthesized novel compounds with primaquine and substituted benzene moieties bridged by urea or bis-urea functionalities. These compounds showed varying degrees of antiproliferative activity against cancer cell lines, with some derivatives showing high selectivity and activity against breast carcinoma MCF-7 cells. The study highlights the potential of urea derivatives in developing anticancer drugs, emphasizing compounds' selectivity and activity against specific cancer types (Perković et al., 2016).

Tetrahydropyrimidine-5-Carboxylates: Metal Chelating Effects and Enzyme Inhibition

Sujayev et al. (2016) investigated the inhibition profiles of tetrahydropyrimidine-5-carboxylates against enzymes relevant to physiological processes, such as acetylcholinesterase and carbonic anhydrase. These findings suggest potential therapeutic applications in treating diseases where enzyme inhibition is beneficial, demonstrating the versatility of compounds related to urea derivatives in medicinal chemistry (Sujayev et al., 2016).

Quinolone Analogs: Facile D–H Exchange

Kurasawa et al. (2014) explored the D–H exchange in quinolones with urea or carbamate moieties, providing insights into the chemical properties and reactions of quinolone derivatives. Such research aids in understanding the chemical behavior of similar compounds, potentially impacting their synthesis and modification for various scientific applications (Kurasawa et al., 2014).

Antimicrobial Agents: New 3-(2'-Heterocyclicethyl)-2-Methyl-3,4- Dihydroquinazolin-4-One Derivatives

El-zohry and Abd-Alla (2007) synthesized and evaluated new derivatives for their antimicrobial activities. This research demonstrates the potential of urea-related compounds in developing new antimicrobial agents, highlighting the importance of structural modifications in enhancing biological activities (El-zohry & Abd-Alla, 2007).

properties

IUPAC Name

1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3/c1-29-12-18(27)26-10-4-5-13-8-9-14(11-17(13)26)24-19(28)25-16-7-3-2-6-15(16)20(21,22)23/h2-3,6-9,11H,4-5,10,12H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITPECUUQUEOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea

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